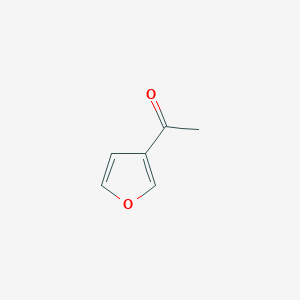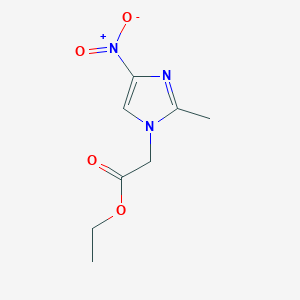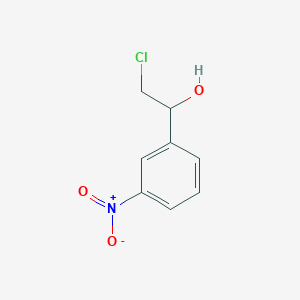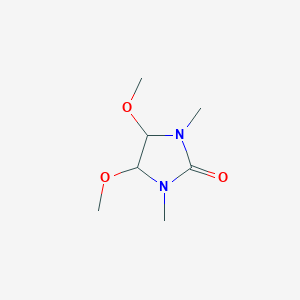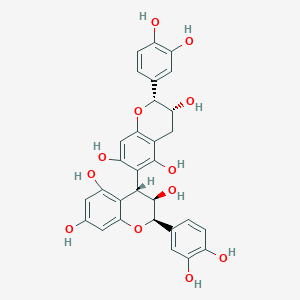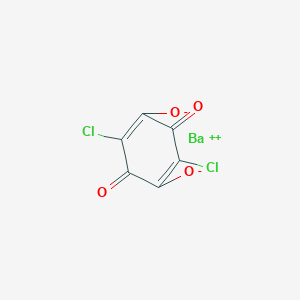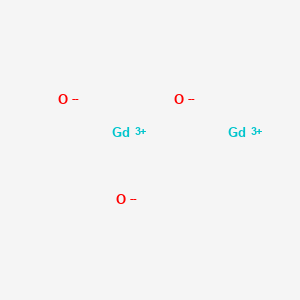
Gadolinium oxide
Descripción general
Descripción
Gadolinium oxide, also known as gadolinium sesquioxide or gadolinium trioxide, is an inorganic compound with the chemical formula Gd₂O₃. It is one of the most commonly available forms of the rare-earth element gadolinium. This compound is typically found as a white, odorless powder and is known for its high melting point and insolubility in water . This compound is widely used in various scientific and industrial applications, including as a contrast agent in magnetic resonance imaging (MRI) and in the production of other gadolinium compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium oxide can be synthesized through several methods, including the thermal decomposition of gadolinium hydroxide, nitrate, carbonate, or oxalates . The general reaction involves heating these precursor compounds to high temperatures, resulting in the formation of gadolinium(III) oxide. For example:
- Thermal Decomposition of Gadolinium Hydroxide:
Gd(OH)3→Gd2O3+3H2O
Industrial Production Methods: In industrial settings, gadolinium(III) oxide is often produced using precipitation-calcination technology. This involves precipitating gadolinium oxalate with oxalic acid, followed by separation, drying, and burning to obtain gadolinium(III) oxide . Another novel method involves citric acid-assisted ultrasonic spray pyrolysis, which has shown potential for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium oxide undergoes various chemical reactions, including:
- Oxidation and Reduction: this compound can be reduced to gadolinium metal using reducing agents such as hydrogen gas.
- Substitution: It reacts with hydroiodic acid to form gadolinium(III) iodide:
Gd2O3+6HI→2GdI3+3H2O
Common Reagents and Conditions:
- Acids: this compound dissolves readily in common mineral acids, such as hydrochloric acid and sulfuric acid, forming gadolinium salts .
- Carbon Dioxide: It reacts with carbon dioxide to form gadolinium carbonate .
Major Products:
- Gadolinium Salts: Formed by reaction with acids.
- Gadolinium Carbonate: Formed by reaction with carbon dioxide.
Aplicaciones Científicas De Investigación
Gadolinium oxide has a wide range of applications in scientific research, including:
- Chemistry: Used as a raw material for various fluorescent compounds and as a catalyst in chemical reactions .
- Biology and Medicine: Utilized as a contrast agent in MRI due to its paramagnetic properties, which enhance the contrast of images . It is also used in neutron capture therapy for cancer treatment .
- Industry: Employed in the production of nuclear fuels, magnetic bubble materials, and screen-sensitivity increasing materials . It is also used in the glass and electronic industries .
Mecanismo De Acción
The mechanism by which gadolinium(III) oxide exerts its effects is primarily related to its paramagnetic properties. Gadolinium ions (Gd³⁺) have a high magnetic moment due to their seven unpaired electrons, making them effective in shortening the spin-lattice relaxation time (T1) in MRI . This results in a brighter signal on T1-weighted images, enhancing the contrast and clarity of the images . Additionally, gadolinium(III) oxide’s high X-ray attenuation coefficient makes it useful in X-ray computed tomography .
Comparación Con Compuestos Similares
Gadolinium oxide can be compared with other rare-earth oxides, such as:
- Europium(III) oxide (Eu₂O₃): Similar in structure but used primarily for its red phosphorescence in television and computer screens.
- Terbium(III) oxide (Tb₄O₇): Known for its green phosphorescence and used in solid-state devices and fluorescent lamps .
Uniqueness: this compound is unique due to its high magnetic susceptibility and its ability to act as a contrast agent in MRI, which is not a common property among other rare-earth oxides .
Propiedades
IUPAC Name |
gadolinium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHHWBVHJVIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2O3 | |
| Record name | Gadolinium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gadolinium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912093 | |
| Record name | Gadolinium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Merck Index] Insoluble in water; [Hawley] | |
| Record name | Gadolinium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11129-31-0, 12064-62-9 | |
| Record name | Gadolinium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012064629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium oxide (Gd2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOLINIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5480D0NHLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





